molecular formula C10H11Cl2NO3S B2931647 2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide CAS No. 477867-81-5

2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide

Cat. No.: B2931647
CAS No.: 477867-81-5
M. Wt: 296.16
InChI Key: IPHDCDNNYRXYQS-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide is an organic compound with a complex structure that includes chloro, ethylsulfonyl, and N-methylbenzenecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide typically involves multiple steps. One common method starts with the preparation of 2,3-dichloro-4-(ethylsulfonyl)benzenecarboxylic acid. This intermediate can be synthesized by reacting 2,3-dichlorobenzoic acid with ethylsulfonyl chloride in the presence of a base such as pyridine .

The next step involves the conversion of the carboxylic acid group to an amide group. This can be achieved by reacting the intermediate with N-methylamine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,3-dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide involves its interaction with specific molecular targets. The chloro and ethylsulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The N-methylbenzenecarboxamide moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-4-(ethylsulfonyl)benzenecarboxylic acid
  • 2,3-Dichloro-4-(methylsulfonyl)benzenecarboxamide
  • 2,5-Dichloro-4-(ethylsulfonyl)benzenecarboxamide

Uniqueness

2,3-Dichloro-4-(ethylsulfonyl)-N-methylbenzenecarboxamide is unique due to the presence of both ethylsulfonyl and N-methylbenzenecarboxamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dichloro-4-ethylsulfonyl-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3S/c1-3-17(15,16)7-5-4-6(10(14)13-2)8(11)9(7)12/h4-5H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHDCDNNYRXYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)C(=O)NC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821064
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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